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molecular formula C13H17NO B024816 6-Benzyl-1-oxa-6-azaspiro[2.5]octane CAS No. 19867-34-6

6-Benzyl-1-oxa-6-azaspiro[2.5]octane

Cat. No. B024816
M. Wt: 203.28 g/mol
InChI Key: KJKHFQBTYMJFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06956046B2

Procedure details

85% potassium hydroxide (40.6 g) was dissolved in water (615 mL) and mixed with dioxane (103 mL). A dioxane solution (103 mL) of the compound (25.0 g) obtained in Step 1 was added dropwise to the mixture at 90° C. over 60 minutes under nitrogen atmosphere and stirred at the same temperature for 20 minutes. With cooling the reaction solution with ice-water, the pH of the solution was adjusted to 9 with concentrated hydrochloric acid, the mixture was saturated with salt, and extracted with ethyl acetate. The organic layer was combined and dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was crystallized from hexane:ether and collected by filtration to obtain the titled compound (24.6 g) as crystals.
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
Quantity
615 mL
Type
solvent
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step Two
Quantity
103 mL
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].[O:3]1[CH2:8][CH2:7][O:6]CC1.[CH2:9]([N:16]1[CH2:23][CH2:22]C2(CO2)[CH2:18][CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>O>[CH2:9]([N:16]1[CH2:23][CH2:22][C:8]([CH2:7][OH:6])([OH:3])[CH2:18][CH2:17]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
40.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
615 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
103 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
103 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(OC2)CC1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexane
FILTRATION
Type
FILTRATION
Details
ether and collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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